molecular formula C7H5BrF2O B1519867 (5-BROMO-2,3-DIFLUOROPHENYL)METHANOL CAS No. 887585-71-9

(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL

Cat. No.: B1519867
CAS No.: 887585-71-9
M. Wt: 223.01 g/mol
InChI Key: KPWGHIPHGWOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as 2,3-difluorobenzyl alcohol have been shown to interact with alcohol dehydrogenase 1c , an enzyme involved in the metabolism of alcohols in the body.

Mode of Action

It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

Biochemical Pathways

The compound’s potential interaction with alcohol dehydrogenase 1c suggests it may influence alcohol metabolism pathways .

Result of Action

Given the compound’s potential interaction with Alcohol dehydrogenase 1C, it may influence the metabolism of alcohols in the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets. For instance, the density of 2,5-Difluorobenzyl alcohol, a related compound, is reported to be 1.29 g/mL at 25 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2,3-DIFLUOROPHENYL)METHANOL typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring. For example, starting with 2,3-difluorobenzyl alcohol, bromination can be carried out using bromine in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromo-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWGHIPHGWOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-71-9
Record name 5-Bromo-2,3-difluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Reactant of Route 2
Reactant of Route 2
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Reactant of Route 3
Reactant of Route 3
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Reactant of Route 4
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Reactant of Route 5
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Reactant of Route 6
Reactant of Route 6
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.